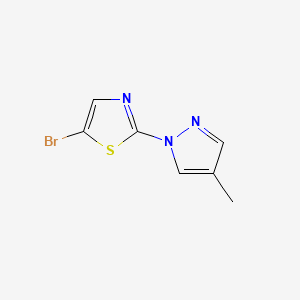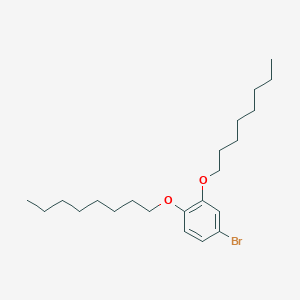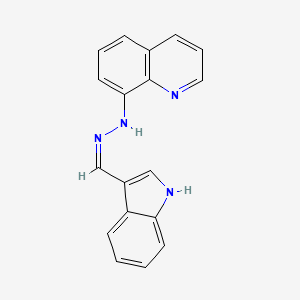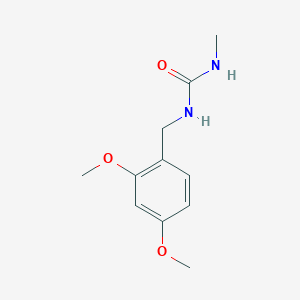
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine, thiazole, and pyrazole moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole typically involves the reaction of 4-methyl-1H-pyrazole with a brominated thiazole derivative. One common method includes the use of 2-bromo-1,3-thiazole and 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole and pyrazole rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium, copper
Solvents: DMF, dichloromethane, ethanol
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 2-(4-methyl-1H-pyrazol-1-yl)thiazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the heterocyclic rings allows for interactions with various biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-yl)thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)thiazole: Similar structure but with the bromine atom at a different position on the thiazole ring.
Uniqueness
The unique combination of the bromine atom and the specific substitution pattern on the thiazole and pyrazole rings makes 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole a valuable compound for various applications. Its reactivity and potential biological activities distinguish it from other similar compounds .
Properties
CAS No. |
1159816-81-5 |
|---|---|
Molecular Formula |
C7H6BrN3S |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-bromo-2-(4-methylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-5-2-10-11(4-5)7-9-3-6(8)12-7/h2-4H,1H3 |
InChI Key |
NECJSKANKUWMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)

![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)


![10-Hydroxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one](/img/structure/B14121817.png)
![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)




![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)

